molecular formula C10H28N4NaO16P B15331340 Inosine-5'-monophosphate sodium salt octahydrate

Inosine-5'-monophosphate sodium salt octahydrate

Cat. No.: B15331340
M. Wt: 514.31 g/mol
InChI Key: OCGDRMQAJQUTKO-HCPZZMJLSA-M
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Description

Inosine-5’-monophosphate sodium salt octahydrate is a purine nucleotide that serves as a precursor to guanosine monophosphate and adenosine monophosphate. It is commonly used as an umami tastant in the food industry and has significant roles in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine-5’-monophosphate sodium salt octahydrate can be synthesized through the phosphorylation of inosine using phosphorylating agents under controlled conditions. The reaction typically involves the use of phosphoryl chloride or other phosphorylating reagents in an aqueous medium .

Industrial Production Methods: Industrial production often involves microbial fermentation processes. For instance, Corynebacterium ammoniagenes can be used to produce inosine, which is then phosphorylated to inosine-5’-monophosphate. This is followed by the addition of sodium ions to form the sodium salt .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inosine-5’-monophosphate sodium salt octahydrate is widely used in scientific research:

Mechanism of Action

Inosine-5’-monophosphate sodium salt octahydrate acts as a precursor in the synthesis of guanosine monophosphate and adenosine monophosphate. It is converted to xanthosine monophosphate by inosine-5’-monophosphate dehydrogenase, a rate-limiting step in guanosine monophosphate synthesis. This pathway is crucial for DNA, RNA, and glycoprotein synthesis .

Comparison with Similar Compounds

  • Guanosine-5’-monophosphate sodium salt
  • Adenosine-5’-monophosphate sodium salt
  • Xanthosine-5’-monophosphate sodium salt

Comparison: Inosine-5’-monophosphate sodium salt octahydrate is unique due to its dual role as a precursor for both guanosine monophosphate and adenosine monophosphate. This dual functionality makes it a versatile compound in biochemical research and industrial applications .

Properties

Molecular Formula

C10H28N4NaO16P

Molecular Weight

514.31 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate;octahydrate

InChI

InChI=1S/C10H13N4O8P.Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;8*1H2/q;+1;;;;;;;;/p-1/t4-,6-,7-,10-;;;;;;;;;/m1........./s1

InChI Key

OCGDRMQAJQUTKO-HCPZZMJLSA-M

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O.O.O.O.O.O.O.O.O.[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.O.O.O.O.O.O.O.O.[Na+]

Origin of Product

United States

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